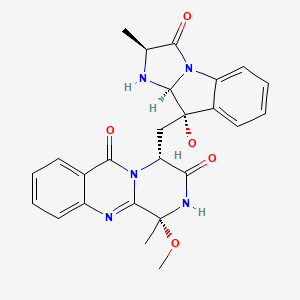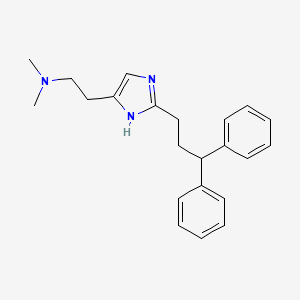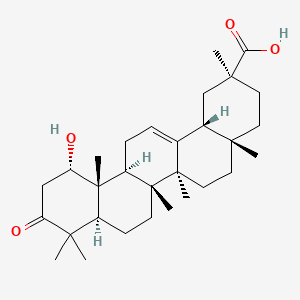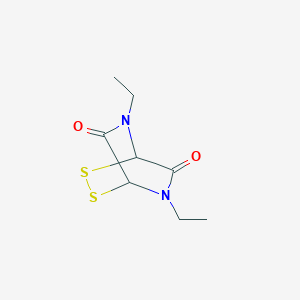
Sanggenon D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sanggenon D is a natural flavonoid compound extracted from the root bark of the white mulberry tree (Morus alba). It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities . This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases.
準備方法
Synthetic Routes and Reaction Conditions
Sanggenon D can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a conjugated diene and a dienophile. The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired adduct .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the root bark of the white mulberry tree. The extraction process includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .
化学反応の分析
Types of Reactions
Sanggenon D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
科学的研究の応用
Sanggenon D has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reaction mechanisms.
作用機序
Sanggenon D exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species and upregulates antioxidant enzymes.
Anti-inflammatory Activity: This compound inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antitumor Activity: It induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the expression of anti-apoptotic proteins.
類似化合物との比較
Similar Compounds
Sanggenon-D: Another flavonoid from the white mulberry tree with similar antioxidant and anti-inflammatory properties.
Quercetin: A widely studied flavonoid with strong antioxidant and anti-inflammatory activities.
Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.
Uniqueness of Sanggenon D
This compound is unique due to its specific molecular structure, which allows it to interact with multiple biological targets and pathways. Its ability to modulate various signaling pathways, such as the NF-κB and mitochondrial apoptosis pathways, distinguishes it from other flavonoids .
特性
分子式 |
C40H36O12 |
|---|---|
分子量 |
708.7 g/mol |
IUPAC名 |
2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3 |
InChIキー |
SUOXGDJCEWTZIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
正規SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
同義語 |
sanggenon D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-3-methylbutanamide](/img/structure/B1252002.png)







![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide](/img/structure/B1252017.png)





